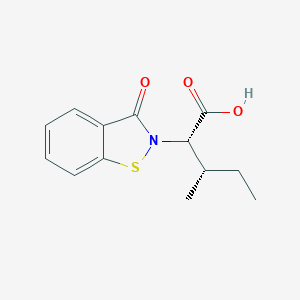

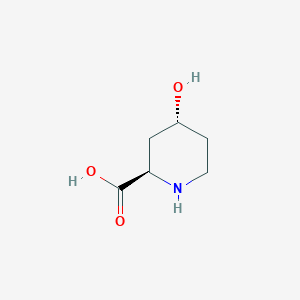

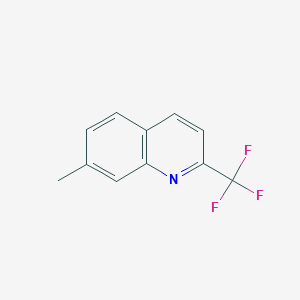

![molecular formula C10H5ClF3NO2S B069300 4-氯-2-(三氟甲基)噻吩并[3,4-b]吡啶-7-甲酸甲酯 CAS No. 175203-40-4](/img/structure/B69300.png)

4-氯-2-(三氟甲基)噻吩并[3,4-b]吡啶-7-甲酸甲酯

描述

Synthesis Analysis

The synthesis of thieno[3,4-b]pyridine derivatives often involves multi-step processes. For instance, Bacon and Daum (1991) synthesized a nalidixic acid analog involving a seven-step process starting from 4-methylpyridine (Bacon & Daum, 1991). Similarly, Klemm and Louris (1984) described a synthesis of thieno[3,2-b]pyridine with a 65% overall yield, involving addition reactions and pyrolysis (Klemm & Louris, 1984).

Molecular Structure Analysis

The molecular structure of thieno[3,4-b]pyridine derivatives has been studied extensively. Armas et al. (2003) analyzed the crystal structure of a related compound, demonstrating intermolecular and intramolecular hydrogen bonds and a planar thieno[2,3-b]pyridine moiety (Armas et al., 2003).

Chemical Reactions and Properties

Thieno[3,4-b]pyridine compounds undergo various chemical reactions, including electrophilic substitution and lithiation, as reported by Klemm and Louris (1984). They also described the conversion of intermediates into derivatives with different substituents (Klemm & Louris, 1984).

Physical Properties Analysis

The physical properties of thieno[3,4-b]pyridine derivatives, such as solubility, melting points, and crystal structure, are essential for their practical applications. However, specific studies on the physical properties of Methyl 4-chloro-2-(trifluoromethyl)thieno[3,4-b]pyridine-7-carboxylate were not found in the current literature.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group transformations, are crucial for understanding the applications of thieno[3,4-b]pyridine derivatives. Klemm et al. (1985) explored the oxidation and ring substitution of thieno[3,2-b]pyridine, providing insights into its chemical behavior (Klemm et al., 1985).

科学研究应用

-

Synthesis of Trifluoromethylpyridines

- Field : Organic Chemistry

- Application : Trifluoromethylpyridines, including Methyl 4-chloro-2-(trifluoromethyl)thieno[3,4-b]pyridine-7-carboxylate, are key structural motifs in active agrochemical and pharmaceutical ingredients .

- Method : The synthesis of trifluoromethylpyridines involves various chemical reactions, including metalation .

- Results : Trifluoromethylpyridines have been used in the protection of crops from pests. More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .

-

Preparation of (trifluoromethyl)pyridyllithiums

-

Synthesis of Metal-Organic Frameworks (MOFs)

-

Synthesis of Methiodide Salts

-

Preparation of Aminopyridines

-

Catalytic Ligand for Regioselective Preparation of Tetramethylbiphenyls

-

Preparation of Fluorinated Organic Compounds

- Field : Organic Chemistry

- Application : Fluorinated organic compounds have been used in the agrochemical, pharmaceutical, and functional materials fields .

- Method : The preparation involves various chemical reactions .

- Results : More than 50% of the pesticides launched in the last two decades have been fluorinated . Around 40% of all fluorine-containing pesticides currently on the market contain a trifluoromethyl group .

-

Synthesis of Pesticides

未来方向

Trifluoromethylpyridines, including this compound, are expected to have many novel applications discovered in the future . They are becoming an increasingly important research topic due to their unique properties and wide range of applications in the agrochemical, pharmaceutical, and functional materials fields .

属性

IUPAC Name |

methyl 4-chloro-2-(trifluoromethyl)thieno[3,4-b]pyridine-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClF3NO2S/c1-17-9(16)8-7-4(3-18-8)5(11)2-6(15-7)10(12,13)14/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVZOEAIMNWEEBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C(=CS1)C(=CC(=N2)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClF3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30379534 | |

| Record name | methyl 4-chloro-2-(trifluoromethyl)thieno[3,4-b]pyridine-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-chloro-2-(trifluoromethyl)thieno[3,4-b]pyridine-7-carboxylate | |

CAS RN |

175203-40-4 | |

| Record name | Methyl 4-chloro-2-(trifluoromethyl)thieno[3,4-b]pyridine-7-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175203-40-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | methyl 4-chloro-2-(trifluoromethyl)thieno[3,4-b]pyridine-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 175203-40-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

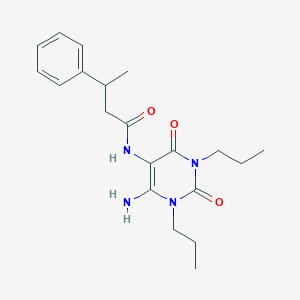

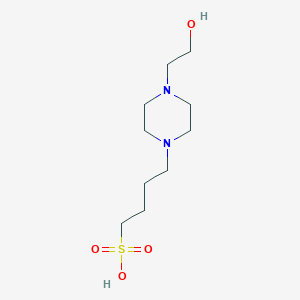

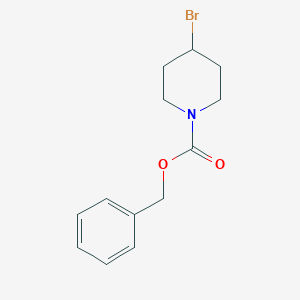

![(S,S)-1-(Dicyclohexylphosphino)-2-[1-(diphenylphosphino)ethyl]ferrocene](/img/structure/B69225.png)

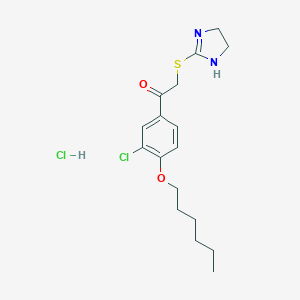

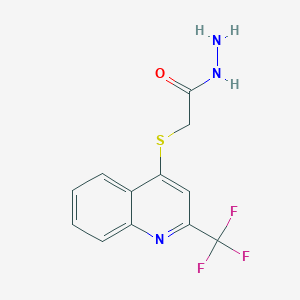

![[2-(Methylamino)pyridin-4-yl]methanol](/img/structure/B69229.png)

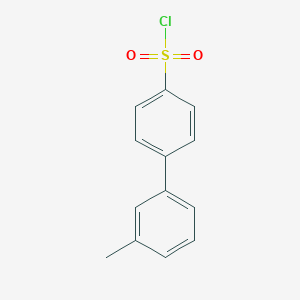

![1-methyl-1H-benzo[d]imidazole-6-carbaldehyde](/img/structure/B69249.png)